molecular formula C12H9N3O B13651366 5-(Isoquinolin-1-yl)oxazol-2-amine

5-(Isoquinolin-1-yl)oxazol-2-amine

Cat. No.: B13651366
M. Wt: 211.22 g/mol
InChI Key: FVPWMAMYPBMSRJ-UHFFFAOYSA-N
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Description

5-(Isoquinolin-1-yl)oxazol-2-amine is a heterocyclic compound that contains both isoquinoline and oxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoquinolin-1-yl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the isoquinoline moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be adapted for this purpose .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions

5-(Isoquinolin-1-yl)oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on both the isoquinoline and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

5-(Isoquinolin-1-yl)oxazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Isoquinolin-1-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with DNA and proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological activities, such as enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: A parent compound with a simpler structure.

    Oxazole: Another parent compound with a simpler structure.

    Aleglitazar: An antidiabetic drug containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

Uniqueness

5-(Isoquinolin-1-yl)oxazol-2-amine is unique due to the combination of isoquinoline and oxazole rings, which imparts distinct biological activities and chemical properties. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-isoquinolin-1-yl-1,3-oxazol-2-amine

InChI

InChI=1S/C12H9N3O/c13-12-15-7-10(16-12)11-9-4-2-1-3-8(9)5-6-14-11/h1-7H,(H2,13,15)

InChI Key

FVPWMAMYPBMSRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C3=CN=C(O3)N

Origin of Product

United States

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